4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol is a phenolic derivative featuring a chloro-substituted aromatic ring, a hydroxybutylamino side chain, and a methylene bridge. The hydroxybutyl group in this compound likely enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from analogs with halogenated or alkoxy substituents .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-[(3-hydroxybutylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(14)4-5-13-7-9-6-10(12)2-3-11(9)15/h2-3,6,8,13-15H,4-5,7H2,1H3 |
InChI Key |
HFOMDRBSDDPXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=CC(=C1)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-hydroxybutylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The purification process is also scaled up, often involving continuous flow techniques and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxybutylamino side chain plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
Physicochemical Properties
- Lipophilicity : Halogenated analogs (e.g., ) exhibit higher log k values due to chloro/fluoro groups, while methoxy- and hydroxy-substituted derivatives (e.g., ) are more hydrophilic. The target compound’s log k is expected to fall between 1.5–2.5, based on hydroxybutyl’s polarity .
- Synthetic Routes: Target Compound: Likely synthesized via reductive amination of 4-chloro-2-formylphenol with 3-hydroxybutylamine, analogous to methods for methyl 4-chloro-2-(2-chloroacetamido)benzoate . Oxadiazole Analogs: Prepared via cyclization of thiosemicarbazides, followed by coupling with aryl acids .
Biological Activity
4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol, a phenolic compound, is characterized by its unique structural features that include a chlorine atom and an amino group linked to a hydroxybutyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and chemical synthesis. This article delves into the biological activity of this compound, exploring its antimicrobial properties, antioxidant capabilities, and interactions with biological systems.
The molecular formula of 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol is C₁₁H₁₆ClNO₂, with a molecular weight of approximately 229.70 g/mol. The presence of functional groups such as hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antiseptics. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which may play a role in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals and reduce lipid peroxidation in cellular models.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25 µM | |
| ABTS Radical Scavenging | 30 µM |
The interaction studies have revealed that 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol may modulate the activity of specific enzymes or receptors within biological systems. It has shown potential in targeting pathways involved in inflammation and cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against antibiotic-resistant strains highlighted its potential as an alternative therapeutic agent. The results indicated a notable reduction in bacterial load in treated samples compared to controls.
- Oxidative Stress Model : In vivo studies using rat models demonstrated that administration of the compound significantly reduced markers of oxidative stress, including malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD).
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Current studies suggest that the compound has a favorable safety profile with no significant mutagenic effects observed in standard assays. The no-observed-adverse-effect level (NOAEL) is established at 200 mg/kg/day based on repeated dose toxicity studies.
Table 3: Toxicological Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
